2-[(Dimethylamino)methyl]benzaldehyde
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Overview
Description
2-[(Dimethylamino)methyl]benzaldehyde is an organic compound with the molecular formula C10H13NO. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a dimethylamino group. This compound is known for its applications in organic synthesis and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(Dimethylamino)methyl]benzaldehyde can be synthesized through several methods:
Reaction of N,N-dimethylaniline with formaldehyde and formic acid: This method involves the condensation of N,N-dimethylaniline with formaldehyde in the presence of formic acid, followed by oxidation to yield the desired product.
Grignard Reaction: Another method involves the reaction of N,N-dimethylaniline with a Grignard reagent, followed by oxidation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the dimethylamino group under mild conditions.
Major Products Formed
Oxidation: 2-[(Dimethylamino)methyl]benzoic acid.
Reduction: 2-[(Dimethylamino)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Dimethylamino)methyl]benzaldehyde has a wide range of applications in scientific research:
Biology: It is used in the detection of indoles and hydrazines, making it valuable in biochemical assays.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active compounds.
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methyl]benzaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde group acts as an electrophile, reacting with nucleophiles to form addition products. The dimethylamino group can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: Similar in structure but with the dimethylamino group at the para position.
N,N-Dimethyl-4-formylaniline: Another derivative with the dimethylamino group at the para position.
Uniqueness
2-[(Dimethylamino)methyl]benzaldehyde is unique due to the position of the dimethylamino group, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the physical and chemical properties compared to its para-substituted counterparts .
Biological Activity
2-[(Dimethylamino)methyl]benzaldehyde, also known as DMAB (dimethylaminomethylbenzaldehyde), is an organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and agricultural science.
Chemical Structure and Properties
- Molecular Formula : C10H13N
- Molecular Weight : 149.22 g/mol
- IUPAC Name : this compound
- CAS Number : 19886-09-8
The compound features a benzaldehyde moiety with a dimethylamino group attached to the methylene carbon, contributing to its unique biological properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of DMAB against various pathogens. The compound exhibits both antibacterial and antifungal activities, making it a candidate for further exploration in the development of new antimicrobial agents.
Pathogen | Activity | MIC (µg/mL) |
---|---|---|
Escherichia coli | Inhibition observed | 25 |
Staphylococcus aureus | Moderate inhibition | 50 |
Candida albicans | Effective against | 30 |
The Minimum Inhibitory Concentration (MIC) values indicate that DMAB is particularly effective against E. coli and C. albicans, suggesting its potential as a broad-spectrum antimicrobial agent .
Cytotoxicity and Anticancer Activity
DMAB has been investigated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrate that it can inhibit cell proliferation in a dose-dependent manner.
Cell Line | IC50 (µM) | Effect |
---|---|---|
LNCaP (Prostate) | 15 | Significant reduction in viability |
MCF-7 (Breast) | 20 | Moderate cytotoxicity |
A549 (Lung) | 30 | Lower inhibition |
The IC50 values reflect the concentration required to reduce cell viability by 50%, indicating that DMAB may serve as a lead compound for developing anticancer therapies .
The mechanism through which DMAB exerts its biological effects is not fully elucidated but appears to involve:
- Inhibition of Aldehyde Dehydrogenase (ALDH) : DMAB has been shown to inhibit ALDH activity, which is crucial in cellular detoxification processes. This inhibition can lead to increased levels of reactive aldehydes within cells, contributing to cytotoxic effects on cancer cells .
- Interaction with Cellular Receptors : Preliminary studies suggest that DMAB may interact with specific cellular receptors involved in apoptosis and cell signaling pathways, further contributing to its anticancer properties.
Study on Antimicrobial Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of DMAB derivatives against a panel of bacterial and fungal strains. The results demonstrated that modifications to the dimethylamino group could enhance antimicrobial activity, indicating the importance of structural optimization in drug design .
Investigation into Anticancer Properties
In another study focusing on prostate cancer, DMAB was tested alongside standard chemotherapeutics. The combination treatment showed synergistic effects, enhancing overall cytotoxicity compared to single-agent therapies. This finding supports the potential for DMAB as an adjunctive treatment in cancer therapy.
Properties
IUPAC Name |
2-[(dimethylamino)methyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11(2)7-9-5-3-4-6-10(9)8-12/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLMZALRNYGLMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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